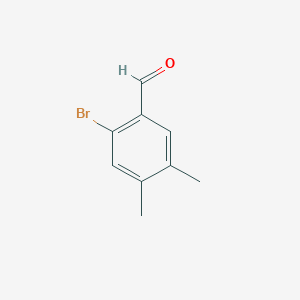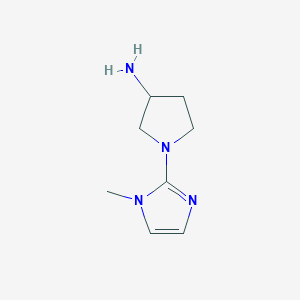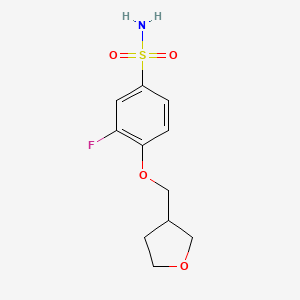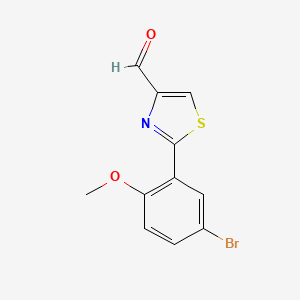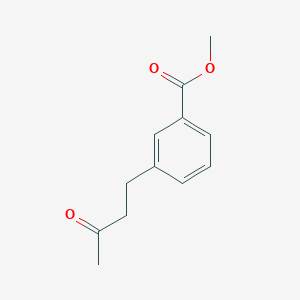
Methyl 3-(3-oxobutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-oxobutyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxobutyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(3-oxobutyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of methyl benzoate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial production to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of ester and ketone groups.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Oxidation of the compound can yield 3-(3-oxobutyl)benzoic acid or 3-(3-hydroxybutyl)benzoic acid.
Reduction: Reduction can produce methyl 3-(3-hydroxybutyl)benzoate or methyl 3-(3-hydroxybutyl)benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups onto the benzene ring.
Applications De Recherche Scientifique
Methyl 3-(3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of methyl 3-(3-oxobutyl)benzoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with key biomolecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Methyl 3-(3-oxobutyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(3-oxobutyl)benzoate: This compound has the oxobutyl group at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.
Methyl benzoate: Lacks the oxobutyl group, making it less reactive in certain chemical transformations.
Ethyl 3-(3-oxobutyl)benzoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group, which can affect its physical properties and reactivity.
The unique positioning of the oxobutyl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research fields.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-(3-oxobutyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-7-10-4-3-5-11(8-10)12(14)15-2/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
VDDLMHLZCCSALJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CC(=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



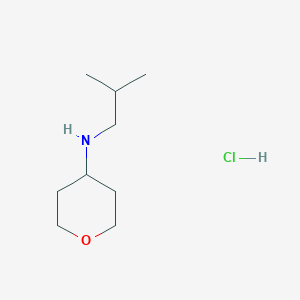
aminehydrochloride](/img/structure/B13519392.png)
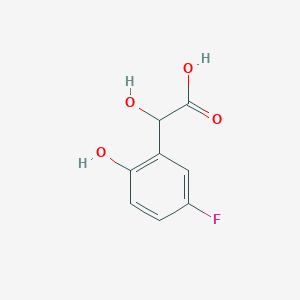
![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
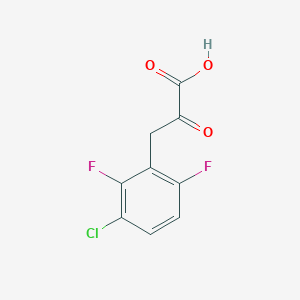
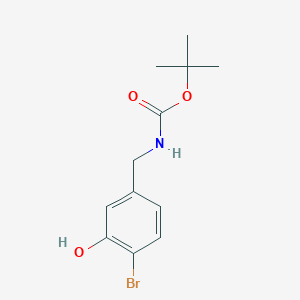
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
